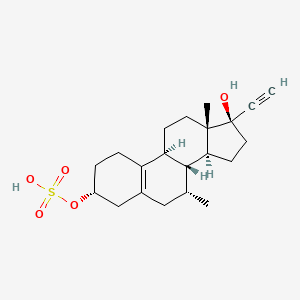
Methyl 4-(2,2-diethoxyethoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(2,2-diethoxyethoxy)benzoate” is a chemical compound . It contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 1 aromatic ether .
Synthesis Analysis
The synthesis of “Methyl 4-(2,2-diethoxyethoxy)benzoate” involves the reaction of 4-hydroxy-benzoic acid methyl ester with K2CO3 and 2-bromo-1,1-diethoxy-ethane in DMF. The reaction mixture is stirred at 110°C for 2 days .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2,2-diethoxyethoxy)benzoate” includes a six-membered aromatic ring and an ester group. It also contains two aliphatic ethers and one aromatic ether .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
- Methyl 4-methoxybenzoate, a related compound to Methyl 4-(2,2-diethoxyethoxy)benzoate, is used as an intermediate in various organic syntheses, including the synthesis of imaging compounds like [(125)I]iodoDPA-713. It also finds application in the flavor and perfume industry due to its sweet herbal aroma (Popovski, Mladenovska, & Panovska, 2010).
Coordination Polymer Synthesis
- The compound is used in the hydrothermal synthesis of coordination polymers. For example, the reaction of methyl 4-(cyanomethoxy)benzoate with Cd(NO3)2 and NaN3 leads to a new 2D Cd(II) coordination polymer, exhibiting strong blue emission and fluorescent properties (Wang et al., 2012).
Liquid Crystalline Properties
- Methyl 4-methoxybenzoate derivatives exhibit mesomorphic behavior, useful in the study of liquid crystalline properties. Such derivatives display classical nematic and smectic A phases, with higher homologous members being purely smectogenic (Kuboshita, Matsunaga, & Matsuzaki, 1991).
Photopolymerization
- Methyl 4-methoxybenzoate derivatives are explored as photoiniferters in nitroxide-mediated photopolymerization processes. They show potential in UV-induced photopolymerization, providing an efficient pathway for the production of polymers like poly(n-butyl acrylate) (Guillaneuf et al., 2010).
Organic Reactions
- Methyl 4-methoxybenzoate derivatives are also involved in various organic reactions. For example, they react with aldehydes under Horner-Wadsworth-Emmons conditions to produce alkenylphosphonates (Baird et al., 2011).
Propriétés
IUPAC Name |
methyl 4-(2,2-diethoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-17-13(18-5-2)10-19-12-8-6-11(7-9-12)14(15)16-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLBZFGEQXSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435412 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-diethoxyethoxy)benzoate | |
CAS RN |
93749-47-4 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




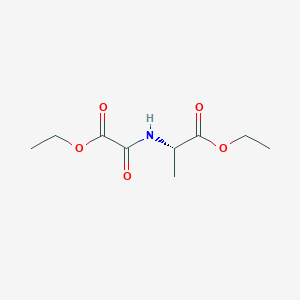
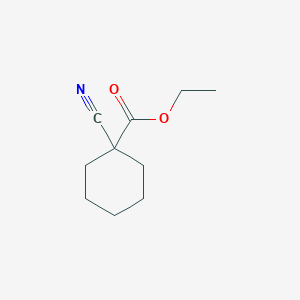
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
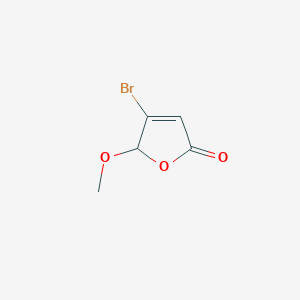
![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)
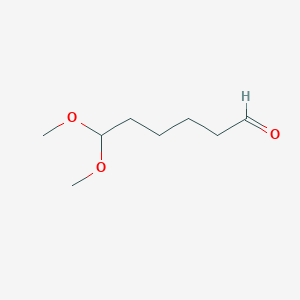
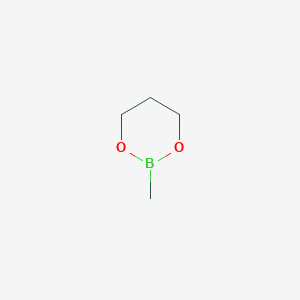

![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)
